![molecular formula C13H24ClNO2 B1491062 2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one CAS No. 2098037-41-1](/img/structure/B1491062.png)
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one, also known as 2C-E, is a synthetic drug of the phenethylamine class. It is a potent hallucinogenic drug that has been used for recreational purposes since the early 1990s. 2C-E has been studied for its potential therapeutic applications, including the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).
Scientific Research Applications
1. Pharmacological Research
In the pharmacological domain, compounds with complex structures are often explored for their potential therapeutic effects. For instance, studies have investigated the receptor occupancy and therapeutic applications of novel antagonists targeting specific receptors involved in anxiety and mood disorders (E. Rabiner et al., 2002). Such research underscores the potential for complex molecules in developing new treatments for psychiatric conditions.
2. Metabolic Profiling
Research into the metabolism of pharmaceuticals is crucial for understanding their pharmacokinetics and safety profile. Investigations into the metabolic pathways of drugs, such as mebeverine, reveal how they are processed in the body and the formation of active or inactive metabolites (J. Kristinsson et al., 1994). This knowledge is essential for drug development and safety assessments.
3. Drug Efficacy and Safety Evaluation
Clinical trials are conducted to evaluate the efficacy and safety of new therapeutic agents. Studies such as those assessing the effectiveness of new antimycotic drugs in treating infections demonstrate the application of complex molecules in medical treatments and the importance of rigorous testing for safety and therapeutic benefit (J. Nasarre et al., 1992).
4. Environmental Health Studies
Research into environmental contaminants, such as phthalates and organophosphorus pesticides, involves analyzing the impact of chemical exposure on human health. Studies measuring the concentrations of these compounds in populations expose potential health risks and inform regulatory policies (Xibiao Ye et al., 2008).
properties
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO2/c1-5-11(14)12(16)15-7-10(8-17-6-2)13(3,4)9-15/h10-11H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQDZGCLDHAUMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)(C)C)COCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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